

Solid-State NMR Analysis of Calcium Phenoxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Calcium phenoxide*

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Introduction

Calcium phenoxide and its derivatives are pivotal in various chemical and pharmaceutical applications, from serving as catalysts in organic synthesis to forming active components in certain drug formulations. Understanding the solid-state structure of these compounds is crucial for controlling their reactivity, stability, and bioavailability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the local atomic environment of calcium ions, offering a unique window into the structure and bonding within **calcium phenoxide** that is often inaccessible by other methods.

This technical guide provides a comprehensive overview of the application of solid-state NMR for the analysis of **calcium phenoxide** and related calcium-organic compounds. It is designed for researchers, scientists, and drug development professionals who wish to leverage this technique for structural characterization. While direct solid-state ^{43}Ca NMR data for **calcium phenoxide** is limited in publicly accessible literature, this guide draws upon established methodologies and data from analogous calcium-containing organic solids to provide a robust framework for analysis.

The Challenge and Potential of ^{43}Ca Solid-State NMR

The primary NMR-active isotope of calcium, ^{43}Ca , presents significant experimental challenges due to its low natural abundance (0.135%) and small gyromagnetic ratio, which lead to low sensitivity.^{[1][2][3]} Furthermore, as a quadrupolar nucleus (spin $I = 7/2$), its NMR signals are often broadened by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG), complicating spectral interpretation.^{[2][4]}

Despite these hurdles, advancements in NMR hardware (high magnetic fields) and experimental techniques have made ^{43}Ca ssNMR an increasingly accessible and invaluable tool.^[2] The key NMR parameters obtained from ^{43}Ca ssNMR—isotropic chemical shift (δ_{iso}), quadrupolar coupling constant (CQ), and chemical shift anisotropy (CSA)—are exquisitely sensitive to the local coordination environment of the calcium ion, including:

- Coordination Number: The number of atoms directly bonded to the calcium ion.
- Bond Distances and Angles: Precise geometry of the first coordination sphere.^[1]
- Nature of Ligands: Distinguishing between different types of coordinating atoms (e.g., oxygen, nitrogen).^[5]
- Polymorphism: Identifying different crystalline forms of the same compound.^[4]

Theoretical Background: Deciphering the ^{43}Ca NMR Spectrum

The appearance of a ^{43}Ca solid-state NMR spectrum is governed by several key interactions. Understanding these is fundamental to extracting meaningful structural information.

- Zeeman Interaction: The primary interaction between the nuclear spin and the external magnetic field, which determines the basic resonance frequency.
- Quadrupolar Interaction: The interaction between the nuclear electric quadrupole moment and the surrounding electric field gradient. For powdered samples, this interaction leads to characteristic broad lineshapes. The magnitude of this interaction is described by the quadrupolar coupling constant (CQ), which is highly sensitive to the symmetry of the local environment.

- Chemical Shielding Interaction: The electron cloud around the nucleus shields it from the external magnetic field, causing a shift in the resonance frequency known as the chemical shift. In solids, the chemical shielding can be anisotropic, described by the Chemical Shift Anisotropy (CSA) tensor.

The interplay of these interactions, particularly the quadrupolar and chemical shift anisotropy, determines the final lineshape of the static ^{43}Ca NMR spectrum. Techniques like Magic Angle Spinning (MAS) are employed to average out the anisotropic components of these interactions, leading to sharper, more resolved spectra.

Experimental Protocols

Detailed experimental protocols are crucial for acquiring high-quality ^{43}Ca solid-state NMR data. The following outlines a generalized workflow, which should be optimized for the specific instrument and sample.

Sample Preparation

- Isotopic Enrichment: Due to the low natural abundance of ^{43}Ca , isotopic enrichment is often necessary for reasonable experiment times.^[6] This can be achieved by synthesizing **calcium phenoxide** from a ^{43}Ca -enriched precursor, such as $^{43}\text{CaCO}_3$ or $^{43}\text{CaCl}_2$.
- Sample Packing: The powdered sample is carefully packed into a zirconia rotor of an appropriate diameter (e.g., 3.2 mm, 4 mm). The packing should be uniform to ensure stable magic angle spinning.

NMR Spectrometer Setup

- Magnetic Field Strength: Higher magnetic fields (e.g., 14.1 T and above) are highly advantageous as they increase sensitivity and reduce the effects of second-order quadrupolar broadening, leading to better spectral resolution.^[7]
- Probe Tuning: The NMR probe must be carefully tuned to the ^{43}Ca resonance frequency for efficient signal detection.

Key Solid-State NMR Experiments

- Static ^{43}Ca NMR:

- Pulse Sequence: A simple pulse-acquire sequence is used.
- Purpose: To determine the full chemical shift anisotropy (CSA) and quadrupolar coupling constant (CQ) by analyzing the broad powder pattern. This requires a wide spectral window and careful simulation of the resulting lineshape.[\[6\]](#)
- Magic Angle Spinning (MAS) ^{43}Ca NMR:
 - Pulse Sequence: A simple pulse-acquire sequence under MAS.
 - Spinning Speed: Moderate to fast MAS rates (e.g., 5-15 kHz) are typically used to average anisotropic interactions.
 - Purpose: To obtain high-resolution spectra displaying the isotropic chemical shifts of different calcium sites in the structure.
- Cross-Polarization Magic Angle Spinning (CP/MAS):
 - Pulse Sequence: A standard cross-polarization sequence is used to transfer magnetization from abundant spins (like ^1H) to the dilute ^{43}Ca nuclei.
 - Contact Time: Optimization of the contact time is crucial for efficient polarization transfer.
 - Purpose: To enhance the sensitivity of the ^{43}Ca signal, especially for natural abundance samples.[\[4\]](#)
- Two-Dimensional Correlation Experiments:
 - Example: ^1H - ^{43}Ca Heteronuclear Correlation (HETCOR) spectroscopy.
 - Purpose: To identify which protons are in close spatial proximity to the calcium ions, providing valuable information about the coordination of protonated ligands like water or hydroxyl groups.

Data Presentation: Quantitative NMR Parameters of Calcium-Organic Compounds

While specific solid-state NMR data for **calcium phenoxide** is not readily available, the following table summarizes representative ^{43}Ca NMR parameters for related calcium-containing organic solids. This data provides a valuable reference for what can be expected for **calcium phenoxide** and similar materials.

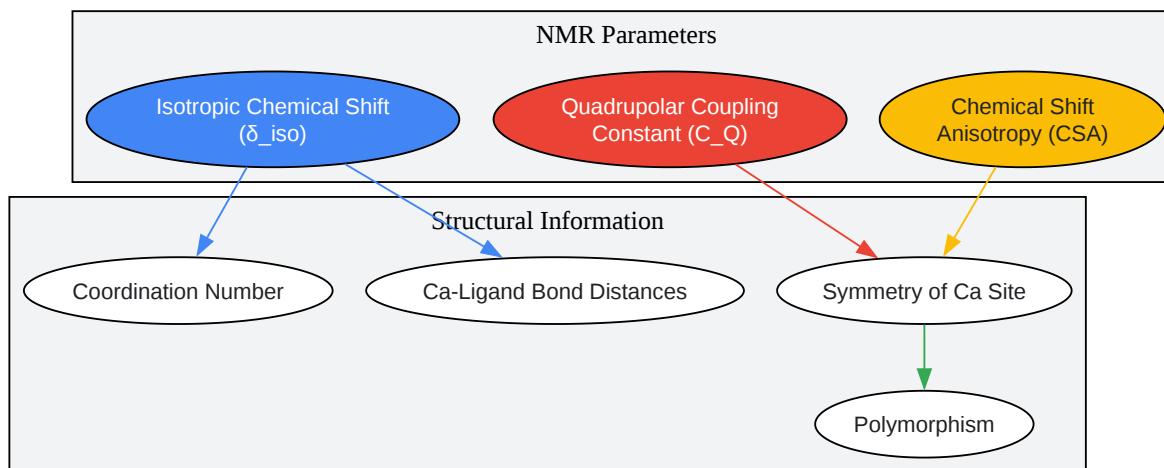
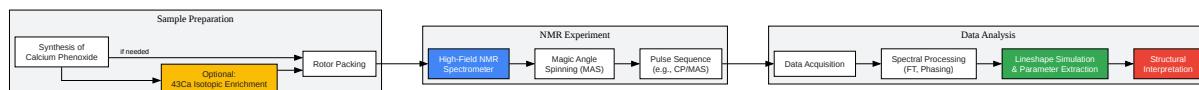
Compound	δ_{iso} (ppm)	CQ (MHz)	ηQ	Magnetic Field (T)	Reference
Calcium					
Acetate	21.3	1.15	0.50	21.1	[8]
Monohydrate					
Calcium Formate	19.5	1.10	0.85	14.1	[4]
Calcium Lactate Pentahydrate	8.0, 10.4, 12.8	1.1 - 1.5	N/A	14.1	[1]
Calcium Benzoate Trihydrate	15.0	1.8	0.4	11.75	[6]

Note: δ_{iso} is the isotropic chemical shift, CQ is the quadrupolar coupling constant, and ηQ is the quadrupolar asymmetry parameter. N/A indicates data not available.

A key correlation has been observed between the ^{43}Ca isotropic chemical shift and the mean Ca-O bond distance: a decrease in the Ca-O distance leads to an increase (deshielding) of the ^{43}Ca chemical shift.[1] This trend is a powerful tool for interpreting spectral data in terms of local calcium coordination geometry.

Mandatory Visualizations

Experimental Workflow for ^{43}Ca Solid-State NMR



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